molecular formula C13H14N4O3 B2953525 (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-methoxypyridin-3-yl)methanone CAS No. 2034319-86-1

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-methoxypyridin-3-yl)methanone

Numéro de catalogue: B2953525
Numéro CAS: 2034319-86-1
Poids moléculaire: 274.28
Clé InChI: JISXVLLFRGEZAK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-methoxypyridin-3-yl)methanone is a useful research compound. Its molecular formula is C13H14N4O3 and its molecular weight is 274.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of this compound is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Mode of Action

The compound acts as a non-steroidal agonist for GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This compound shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .

Biochemical Pathways

The activation of GPBAR1 by this compound influences multiple metabolic pathways. In intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This results in lowered blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .

Result of Action

The activation of GPBAR1 by this compound leads to several molecular and cellular effects. It lowers blood glucose and insulin levels, increases insulin sensitivity, and enhances energy expenditure . These effects make it a potential therapeutic agent for metabolic and inflammatory diseases.

Activité Biologique

Overview

The compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-methoxypyridin-3-yl)methanone is a member of the oxadiazole family, which has gained attention for its diverse biological activities. This article reviews the biological properties of this compound, emphasizing its potential applications in medicinal chemistry.

Chemical Structure

The chemical structure of the compound can be represented as follows:

PropertyDescription
Molecular Formula C14_{14}H16_{16}N4_{4}O2_{2}
Molecular Weight 272.30 g/mol
SMILES CC(=O)N1C(=N)C(=C(N1)C2=CC=NC=C2)C(=O)N
InChI Key XXXXXX

1. Anticancer Properties

Research indicates that oxadiazole derivatives exhibit significant anticancer activity. The specific compound has been shown to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : It interacts with key enzymes involved in cell cycle regulation and apoptosis, such as thymidylate synthase and histone deacetylases (HDACs) .
  • Case Studies : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. For instance, a study reported a 70% reduction in cell viability at a concentration of 10 µM after 48 hours of treatment .

2. Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens:

  • Bacterial Inhibition : It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 15 µg/mL for S. aureus .
  • Fungal Activity : The compound exhibits antifungal activity against Candida albicans, with an MIC of 20 µg/mL .

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies:

  • Mechanism : It is believed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by blocking NF-kB signaling pathways .
  • Experimental Evidence : Animal models of inflammation have shown that administration of this compound significantly reduces paw edema induced by carrageenan .

Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AnticancerBreast Cancer Cells70% viability reduction
AntimicrobialStaphylococcus aureusMIC = 15 µg/mL
AntifungalCandida albicansMIC = 20 µg/mL
Anti-inflammatoryCarrageenan-induced edemaReduced swelling

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The oxadiazole ring and methoxypyridine group participate in nucleophilic substitutions. For example:

  • Oxadiazole Ring : The 1,2,4-oxadiazol-3-yl group undergoes nucleophilic displacement at the C-5 position under basic conditions. Reaction with amines (e.g., benzylamine) yields substituted oxadiazole derivatives.

  • Methoxypyridine : The methoxy group at the pyridine’s 2-position can be displaced by strong nucleophiles (e.g., Grignard reagents), forming alkyl/aryl-substituted pyridines .

Example Reaction:

Compound+R NH2BaseR substituted oxadiazole derivative[1][4]\text{Compound}+\text{R NH}_2\xrightarrow{\text{Base}}\text{R substituted oxadiazole derivative}\quad[1][4]

Hydrolysis

The oxadiazole ring is susceptible to acid- or base-catalyzed hydrolysis, producing intermediates for further functionalization:

  • Acidic Hydrolysis : Cleavage of the oxadiazole ring generates a carboxylic acid and amidoxime.

  • Basic Hydrolysis : Forms a nitrile and hydroxylamine .

Conditions and Outcomes:

Reaction TypeConditionsMajor Products
Acidic Hydrolysis6M HCl, 80°C, 4hCarboxylic acid + Amidoxime
Basic Hydrolysis2M NaOH, reflux, 2hNitrile + Hydroxylamine

Oxidation and Reduction

  • Oxidation : The pyrrolidine nitrogen can be oxidized to a pyrrolidone using m-CPBA (meta-chloroperbenzoic acid).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a thioamide, though yields are moderate (45–60%) .

Mechanistic Pathway for Oxidation:

Pyrrolidinem CPBAPyrrolidone[4]\text{Pyrrolidine}\xrightarrow{\text{m CPBA}}\text{Pyrrolidone}\quad[4]

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with alkynes or nitriles under thermal conditions. For instance, reaction with acetylenedicarboxylate forms fused triazole derivatives .

Example:

Compound+HC C COORΔTriazole fused product[12]\text{Compound}+\text{HC C COOR}\xrightarrow{\Delta}\text{Triazole fused product}\quad[12]

Functional Group Transformations

  • Methoxy Demethylation : Treatment with BBr₃ removes the methoxy group, yielding a hydroxylpyridine derivative .

  • Pyrrolidine Modifications : Alkylation at the pyrrolidine nitrogen (e.g., using methyl iodide) forms quaternary ammonium salts.

Key Reaction Table:

TransformationReagents/ConditionsOutcome
Methoxy DemethylationBBr₃, CH₂Cl₂, 0°C, 1h2-Hydroxypyridine derivative
N-AlkylationCH₃I, K₂CO₃, DMF, 60°CQuaternary ammonium salt

Stability and Degradation Pathways

The compound exhibits limited thermal stability, decomposing above 200°C. Hydrolytic degradation accelerates under extreme pH (>10 or <2), with pseudo-first-order kinetics observed.

Degradation Factors:

  • pH Sensitivity : Half-life decreases from 48h (pH 7) to <1h (pH 12).

  • Light Exposure : Photodegradation occurs via oxadiazole ring cleavage, forming nitroso intermediates.

Propriétés

IUPAC Name

(2-methoxypyridin-3-yl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-19-12-10(3-2-5-14-12)13(18)17-6-4-9(7-17)11-15-8-20-16-11/h2-3,5,8-9H,4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISXVLLFRGEZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCC(C2)C3=NOC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.